1-Bromo-2,5-dichloro-4-nitrobenzene
Overview
Description
1-Bromo-2,5-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Nitration: Nitration of 1,4-dichlorobenzene with mixed acid at 35-65°C results in 2,5-dichloronitrobenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dichloro-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro) that activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine, iron or aluminum chloride as catalysts.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Nucleophilic Substitution: Amines, thiols, and appropriate solvents like ethanol or dimethylformamide.
Major Products:
Reduction: 1-Amino-2,5-dichloro-4-nitrobenzene.
Nucleophilic Substitution: 1-(Substituted)-2,5-dichloro-4-nitrobenzene derivatives.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The electron-withdrawing groups (bromine, chlorine, and nitro) influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks chlorine atoms.
1-Bromo-2,4-dichloro-5-nitrobenzene: Similar structure with different positions of substituents.
1-Bromo-2-nitrobenzene: Lacks chlorine atoms and has different reactivity.
Uniqueness: 1-Bromo-2,5-dichloro-4-nitrobenzene is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTUPPCUVLUADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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